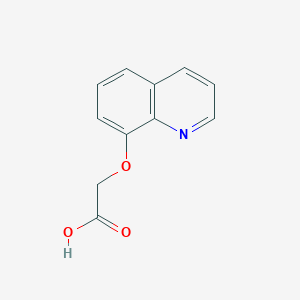

(Quinolin-8-yloxy)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277771 | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-89-6 | |

| Record name | 5326-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Quinolin-8-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Quinolin-8-yloxy)-acetic acid, a quinoline derivative with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.

Core Properties of this compound

This compound, also known as 2-(quinolin-8-yloxy)acetic acid, is a synthetic organic compound. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5326-89-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉NO₃ | [5][6] |

| Molecular Weight | 203.19 g/mol | [5][6] |

| Appearance | White powder | [7] |

| Purity | ≥95% | [8] |

| Boiling Point | 404.1°C at 760 mmHg | [7] |

| Flash Point | 198.2°C | [7] |

| Storage | Store long-term in a cool, dry place. | [4] |

| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. It is advisable to perform solubility tests in relevant solvent systems for experimental purposes. Acetic acid can be used to increase the solubility of weakly basic drugs in organic solvents.[9] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data for the direct compound is not readily available in the provided search results. However, related structures and general chemical shift regions for quinoline derivatives are documented.[10] |

| ¹³C NMR | Spectral data for the direct compound is not readily available in the provided search results. Data for the quinoline core and related derivatives can be found in the literature.[10][11][12] |

| Mass Spectrometry | The exact mass is reported as 203.05800.[7] Mass spectral data for related compounds like cloquintocet-mexyl is available.[13] |

| Infrared (IR) | A theoretical vibrational study of the related (5-chloro-quinolin-8-yloxy) acetic acid has been performed, providing insights into the expected vibrational modes.[14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, followed by hydrolysis. The following is a generalized two-step protocol.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

-

Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate (K₂CO₃), and dry acetone.

-

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise while stirring.

-

Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)-acetate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.[15]

-

Step 2: Hydrolysis to this compound

-

Materials: Ethyl (quinolin-8-yloxy)-acetate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), ethanol, and water.

-

Procedure:

-

Dissolve the purified ethyl (quinolin-8-yloxy)-acetate from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2 equivalents).

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

After completion, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The desired this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), TMPD, hemin, Tris-HCl buffer, and a microplate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the plate at room temperature for a specified time.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 595 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][2][16]

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the conversion of a suitable substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which can be monitored spectrophotometrically.

-

Materials: Soybean 5-lipoxygenase, linoleic acid or arachidonic acid, borate buffer, and a UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a cuvette, add the borate buffer and the 5-LOX enzyme solution.

-

Add various concentrations of the test compound or a reference inhibitor (e.g., quercetin).

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time.

-

Calculate the percentage of inhibition and the IC₅₀ value.[17][18]

-

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Susceptibility Test

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 0.5 McFarland turbidity standard.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate.

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to the desired final concentration.

-

Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control (no compound) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.

-

Potential Mechanisms of Action

The biological activities of this compound are likely attributed to the quinoline core structure. The following diagrams illustrate the postulated mechanisms of action based on studies of related quinoline derivatives.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often linked to their ability to chelate essential metal ions. This chelation can disrupt microbial cellular processes by depriving the microbes of these vital cofactors for enzymatic reactions.

Conclusion

This compound presents itself as a compound of interest for further investigation in drug discovery and development. Its quinoline scaffold is a well-established pharmacophore associated with diverse biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 5326-89-6 this compound AKSci 5059AE [aksci.com]

- 5. This compound | 5326-89-6 | FAA32689 [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 12. mzCloud – Cloquintocet mexyl [mzcloud.org]

- 13. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]

- 14. 200505-18-6|2-(Quinolin-8-yloxy)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinolines as potent 5-lipoxygenase inhibitors: synthesis and biological profile of L-746,530 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of (Quinolin-8-yloxy)-acetic acid and its Derivatives as Kynurenine 3-Monooxygenase Inhibitors

Introduction

(Quinolin-8-yloxy)-acetic acid and its chemical analogs represent a promising class of small molecules with significant therapeutic potential, primarily centered on the modulation of the kynurenine pathway. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds as inhibitors of Kynurenine 3-monooxygenase (KMO), a critical enzyme implicated in the pathophysiology of a range of neurodegenerative and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, medicinal chemistry, and translational medicine.

The Kynurenine Pathway: A Critical Regulator of Neurological Homeostasis

The kynurenine pathway is the principal metabolic route for the degradation of the essential amino acid tryptophan.[1][2] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites with dichotomous functions. Under physiological conditions, the pathway is essential for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular bioenergetics.[3] However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an imbalance in its metabolites.

A key branching point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the enzyme Kynurenine 3-monooxygenase (KMO). 3-HK and its downstream metabolite, quinolinic acid, are potent neurotoxins that contribute to excitotoxicity and oxidative stress. Conversely, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective agent that antagonizes glutamate receptors.[2][4]

This compound Derivatives as KMO Inhibitors: The Core Mechanism

The primary mechanism of action for this compound and its derivatives lies in their ability to competitively inhibit the KMO enzyme. By binding to the active site of KMO, these compounds prevent the conversion of kynurenine to the neurotoxic 3-HK. This inhibition has a dual therapeutic effect:

-

Reduction of Neurotoxic Metabolites: By blocking the KMO-mediated branch of the pathway, the production of 3-HK and the potent NMDA receptor agonist, quinolinic acid, is significantly reduced. This alleviates excitotoxicity and oxidative stress, key contributors to neuronal damage in neurodegenerative diseases.[4][5]

-

Enhancement of Neuroprotective Metabolites: The inhibition of KMO leads to an accumulation of its substrate, kynurenine. This surplus kynurenine is then shunted towards the alternative enzymatic pathway catalyzed by KATs, resulting in an increased synthesis of the neuroprotective metabolite, kynurenic acid.[2]

The elevated levels of kynurenic acid contribute to neuroprotection through several mechanisms, most notably by antagonizing ionotropic glutamate receptors, including the NMDA and AMPA receptors.[1][4] This dampens excessive glutamatergic signaling, a central process in excitotoxic neuronal death.

Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Structure-Activity Relationship (SAR) of this compound Derivatives

While specific SAR studies for this compound derivatives as KMO inhibitors are still emerging, preliminary investigations and comparisons with other quinoline-based inhibitors suggest several key structural features that are crucial for potent KMO inhibition.

| Structural Moiety | Observation | Implication for Activity |

| Quinoline Core | The quinoline scaffold serves as a rigid backbone, providing the necessary framework for interaction with the KMO active site. | Essential for binding affinity. |

| 8-Oxy-acetic acid group | The carboxylic acid moiety is critical for forming key hydrogen bond interactions with active site residues. | Potency is highly dependent on this group. |

| Substitutions on the Quinoline Ring | Electron-withdrawing or lipophilic groups at positions 5 and 7 can influence potency and pharmacokinetic properties. | Fine-tuning of inhibitory activity and drug-like properties. |

| Modifications of the Acetic Acid Side Chain | Alterations to the length and composition of the linker can impact the positioning of the carboxylic acid group within the active site. | Optimization of binding interactions. |

Further research, including computational modeling and the synthesis of a focused library of analogs, is necessary to fully elucidate the SAR of this promising class of KMO inhibitors.

Experimental Protocols for Assessing KMO Inhibition

The evaluation of this compound derivatives as KMO inhibitors requires robust and reliable experimental assays. Both biochemical and cell-based assays are essential for a comprehensive characterization of inhibitor potency and mechanism.

Biochemical KMO Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant KMO.

Principle: The activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the hydroxylation of kynurenine. The decrease in NADPH concentration is measured spectrophotometrically by the reduction in absorbance at 340 nm.

Materials:

-

Recombinant human KMO enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM CHAPS and 1 mM DTT)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for positive and negative controls).

-

Add 25 µL of a solution containing L-kynurenine and NADPH to each well.

-

To initiate the reaction, add 25 µL of the KMO enzyme solution to all wells except the negative control (add assay buffer instead).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Measure the absorbance at 340 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based KMO Inhibition Assay

This assay assesses the ability of a compound to inhibit KMO activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: Cells overexpressing KMO are treated with the test compound, followed by the addition of exogenous kynurenine. The amount of 3-hydroxykynurenine produced by the cells is then quantified by LC-MS/MS.

Materials:

-

HEK293 cells stably overexpressing human KMO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative) dissolved in DMSO

-

L-Kynurenine

-

LC-MS/MS system

Protocol:

-

Seed the HEK293-KMO cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Add L-kynurenine to the cell culture medium to a final concentration of 10-50 µM.

-

Incubate for 4-6 hours to allow for the conversion of kynurenine to 3-hydroxykynurenine.

-

Collect the cell supernatant.

-

Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Experimental Workflow for KMO Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of this compound derivatives as KMO inhibitors.

Downstream Signaling and Neuroprotective Effects

The therapeutic efficacy of this compound derivatives is ultimately realized through the downstream consequences of KMO inhibition. The resulting increase in kynurenic acid levels provides significant neuroprotection by modulating glutamatergic neurotransmission.

Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] Its primary neuroprotective mechanism is attributed to its ability to non-competitively antagonize the glycine co-agonist site on the NMDA receptor.[4] By doing so, it reduces the excessive calcium influx associated with NMDA receptor overactivation, a key event in excitotoxic neuronal death.

Furthermore, kynurenic acid can also antagonize AMPA and kainate receptors at higher concentrations, further dampening excitotoxicity. The overall effect is a restoration of glutamatergic homeostasis and the protection of neurons from excitotoxic insults.

Signaling Pathway of Kynurenic Acid-Mediated Neuroprotection

Caption: Downstream signaling pathway of neuroprotection mediated by KMO inhibition and increased kynurenic acid.

Conclusion

This compound and its derivatives represent a compelling class of molecules for the therapeutic intervention in neurodegenerative and neuroinflammatory diseases. Their core mechanism of action, the inhibition of Kynurenine 3-monooxygenase, addresses a key pathological driver by simultaneously reducing neurotoxic metabolites and augmenting neuroprotective pathways. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the further investigation and development of this promising therapeutic strategy. Continued research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical realities.

References

(Quinolin-8-yloxy)-acetic acid: A Comprehensive Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and confirmation of (Quinolin-8-yloxy)-acetic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. This document details the synthetic protocols, spectroscopic analysis, and characterization data essential for its identification and use in research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₉NO₃, is a derivative of 8-hydroxyquinoline. The structure consists of a quinoline ring system ether-linked at the 8-position to an acetic acid moiety. This arrangement imparts specific chemical and biological properties to the molecule.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol CAS Number: 5326-89-6

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of its ethyl ester followed by hydrolysis.

Experimental Workflow

The overall workflow for the synthesis and confirmation of this compound is depicted below.

Experimental Protocol: Synthesis of Ethyl (quinolin-8-yloxy)acetate

The synthesis of the intermediate, ethyl (quinolin-8-yloxy)acetate, is a crucial first step.

-

Reactants: A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) is prepared in dry acetone.

-

Reaction: The mixture is refluxed on a water bath for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The resulting solid crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl (quinolin-8-yloxy)acetate.

Experimental Protocol: Hydrolysis to this compound

The final product is obtained by the hydrolysis of the ethyl ester.

-

Reaction: The synthesized ethyl (quinolin-8-yloxy)acetate is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

-

Reflux: The reaction mixture is refluxed for a specified period to ensure complete hydrolysis of the ester.

-

Acidification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the this compound.

-

Isolation and Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Structural Elucidation Data

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.90 | s | 2H | -O-CH₂ -COOH |

| ~7.10 | d | 1H | Ar-H |

| ~7.40-7.60 | m | 3H | Ar-H |

| ~8.10 | dd | 1H | Ar-H |

| ~8.90 | dd | 1H | Ar-H |

| ~10.0-12.0 | br s | 1H | -COOH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~65.0 | -O-C H₂-COOH |

| ~110.0 | Ar-C |

| ~121.0 | Ar-C |

| ~122.0 | Ar-C |

| ~126.0 | Ar-C |

| ~129.0 | Ar-C |

| ~136.0 | Ar-C |

| ~140.0 | Ar-C |

| ~150.0 | Ar-C |

| ~154.0 | Ar-C |

| ~170.0 | -C OOH |

Note: These are approximate chemical shifts based on known data for similar quinoline derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 203 | [M]⁺, Molecular ion |

| 158 | [M - COOH]⁺ |

| 145 | [M - OCH₂COOH]⁺ |

| 129 | Quinoline fragment |

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action often involves the inhibition of key cellular pathways. While the specific signaling pathways targeted by this compound are a subject of ongoing research, a hypothetical pathway based on the known activities of similar compounds can be proposed.

Conclusion

The structural elucidation and confirmation of this compound are well-established through standard organic synthesis and spectroscopic methods. The data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigations into its specific biological activities and mechanisms of action will be crucial for unlocking its full therapeutic potential.

An In-depth Technical Guide on the Luminescent and Fluorescent Properties of (Quinolin-8-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

(Quinolin-8-yloxy)-acetic acid is a synthetic organic compound featuring a quinoline core functionalized with an oxy-acetic acid group at the 8th position. The quinoline moiety is a known fluorophore, and its derivatives are widely studied for their luminescent and biological properties. This compound is noted to be luminescent when reacted with water in the presence of phenyl groups and has been observed to enhance the light emission of other molecules.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5326-89-6 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid (predicted) |

| Purity | Typically ≥95% |

Luminescent and Fluorescent Properties

Currently, specific quantitative data on the fluorescence quantum yield, excitation and emission maxima, and fluorescence lifetime of this compound are not extensively documented in peer-reviewed literature. However, the parent molecule, 8-hydroxyquinoline, is known to be fluorescent, and its photophysical properties are influenced by the solvent environment. It is reasonable to infer that this compound also possesses fluorescent properties, likely with characteristics dependent on solvent polarity and pH due to the presence of the carboxylic acid group and the quinoline nitrogen.

Research on the closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, has focused on its structural and vibrational properties rather than its luminescent characteristics.[1] A complete vibrational analysis of 2-(quinolin-8-yloxy)-acetic acid has been performed, providing detailed infrared and Raman spectroscopic data, which is crucial for its characterization.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the ethyl ester precursor followed by its hydrolysis.

Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

This procedure is adapted from the synthesis of ethyl (quinolin-8-yloxy)acetate monohydrate.[5]

-

Materials:

-

8-hydroxyquinoline

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dry acetone

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethanol

-

-

Procedure:

-

A mixture of 8-hydroxyquinoline (0.01 mol) and ethyl chloroacetate (0.015 mol) is prepared in dry acetone (50 ml).

-

Anhydrous potassium carbonate (0.015 mol) is added to the mixture.

-

The reaction mixture is refluxed for 8 hours.

-

After cooling, the residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (30 ml).

-

The ether layer is washed with a 10% sodium hydroxide solution (3 x 50 ml) followed by water (3 x 30 ml).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to dryness.

-

The crude product is purified by recrystallization from ethanol to yield colorless crystals of ethyl 2-(quinolin-8-yloxy)acetate monohydrate.[5]

-

Step 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound

This is a standard ester hydrolysis procedure.

-

Materials:

-

Ethyl (quinolin-8-yloxy)acetate

-

Ethanol

-

Sodium hydroxide or Potassium hydroxide solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

-

Procedure:

-

Dissolve ethyl (quinolin-8-yloxy)acetate in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Spectroscopic Characterization

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying the characteristic vibrational modes of the functional groups present in the molecule. A detailed vibrational analysis of the related (5-chloro-quinolin-8-yloxy) acetic acid has been published and can serve as a reference.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fluorescence Spectroscopy: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime. A spectrofluorometer would be required for these measurements.

Potential Biological Signaling Pathways

While the specific biological mechanism of this compound is not well-defined, quinoline derivatives are known to possess a range of biological activities, including anti-inflammatory effects.[6][7][8][9] The anti-inflammatory actions of some quinoline compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, or to modulate inflammatory signaling pathways like the NLRP3 inflammasome.[2][6]

The presence of the carboxylic acid moiety in this compound suggests that it may act as a COX inhibitor, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Figure 1: A generalized anti-inflammatory signaling pathway indicating potential targets for quinoline derivatives.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of interest due to the fluorescent potential of its quinoline core and the biological activities associated with this class of molecules. While specific quantitative data on its luminescent properties remain to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and the exploration of its potential as an anti-inflammatory agent. Further research is warranted to thoroughly investigate its photophysical characteristics and to delineate its precise mechanism of biological action.

References

- 1. Synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1, 3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes [pubmed.ncbi.nlm.nih.gov]

- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Theoretical Investigation of a Novel Dihydropyridine Derivative: Synthesis, Photophysical Characterization, and Enhanced Nonlinear Optical Properties in Solvent Media | CoLab [colab.ws]

- 7. A quinoline fluorescence method for visualizing and assaying the histochemically reactive zinc (bouton zinc) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars [manu56.magtech.com.cn]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Metal Chelating Properties of (Quinolin-8-yloxy)-acetic acid

Foreword

Metal ions are the unsung puppeteers of biological systems, vital for countless processes, yet capable of inducing significant pathology when their homeostasis is disrupted. The strategic sequestration of these ions is a cornerstone of therapeutic intervention and analytical science. Within the vast arsenal of chelating agents, derivatives of 8-hydroxyquinoline (8HQ) have long been recognized for their potent and versatile metal-binding capabilities.[1][2][3] This guide focuses on a particularly compelling derivative: (Quinolin-8-yloxy)-acetic acid. By incorporating an acetic acid moiety onto the 8-hydroxyquinoline scaffold, this molecule gains unique structural and electronic features that modulate its chelating behavior.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding and practical, field-tested methodologies for characterizing the metal chelating properties of this compound. We will explore not just what to do, but why specific experimental choices are made, ensuring a robust and reproducible approach to your investigations.

Molecular Profile and Synthesis of this compound

Structural Identity

This compound is a synthetic organic compound derived from 8-hydroxyquinoline. The key modification is the ether linkage at the 8-position to an acetic acid group. This structural feature is critical as it introduces a carboxylic acid functional group, which can participate in metal coordination, potentially transforming the parent bidentate scaffold into a more complex tridentate ligand.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A clear understanding of a compound's basic properties is the foundation of all subsequent experimental work.

| Property | Value | Reference(s) |

| CAS Number | 5326-89-6 | [4][5][6][7] |

| Molecular Formula | C₁₁H₉NO₃ | [4][6][7][8] |

| Molecular Weight | 203.19 g/mol | [4][6][7][8] |

| Appearance | Off-white to yellow powder | |

| Purity | Typically ≥95% | [6][8] |

Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient route to synthesize this compound is a two-step process initiated by a Williamson ether synthesis.[9][10]

-

Esterification: 8-hydroxyquinoline is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The base deprotonates the hydroxyl group of 8HQ, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming ethyl (quinolin-8-yloxy)acetate.[9]

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final this compound product.

Caption: Synthetic workflow for this compound.

The Mechanism of Metal Chelation

The term "chelation" derives from the Greek word for "claw," aptly describing how a ligand binds a central metal ion at multiple points. 8-hydroxyquinoline is a classic bidentate ("two-toothed") chelator, coordinating through the lone pair of electrons on its heterocyclic nitrogen and the deprotonated phenolic oxygen.[1][2]

The addition of the (yloxy)-acetic acid group introduces a third potential coordination site: the carboxylate oxygen. This allows the molecule to act as a tridentate ligand, forming two chelate rings (a five-membered ring and a six-membered ring) with a metal ion. This tridentate nature significantly enhances the stability of the resulting metal complex compared to its bidentate parent, a phenomenon known as the chelate effect . The formation of multiple stable rings is entropically favored, leading to larger stability constants.[11]

Caption: Tridentate chelation of a metal ion (M²⁺).

Authoritative Protocols for Characterizing Chelation

To rigorously define the metal-binding properties of this compound, a multi-faceted analytical approach is required. Here, we detail field-proven protocols for the most critical techniques.

UV-Visible Spectrophotometry: A Rapid Screening and Stoichiometry Tool

Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The formation of a metal-ligand complex alters the electronic structure of the quinoline chromophore, resulting in predictable shifts in the absorption spectrum (bathochromic or hypsochromic shifts).[12][13][14] By systematically titrating the ligand with a metal ion and monitoring these spectral changes, we can determine the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and calculate the association or stability constant (Kₐ).[13][15]

Workflow for UV-Vis Titration:

Caption: Experimental workflow for UV-Vis spectrophotometric titration.

Detailed Step-by-Step Protocol: Mole-Ratio Method

-

Solution Preparation:

-

Prepare a 1.0 mM stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with ionic strength adjusted using 100 mM KCl). The buffer is critical to maintain a constant pH, as the protonation state of the ligand is pH-dependent.

-

Prepare a 10.0 mM stock solution of the metal salt of interest (e.g., CuSO₄, ZnCl₂) in the same buffer.

-

-

Instrumentation Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200-500 nm to cover the absorbance bands of the ligand and the complex.

-

Use a 1 cm path length quartz cuvette. Use the buffer solution as the blank reference.

-

-

Titration Procedure:

-

Pipette 2.0 mL of a diluted ligand solution (e.g., 50 µM) into the cuvette and record its absorption spectrum. This is the spectrum at a 0:1 metal-to-ligand ratio.

-

Add small, precise aliquots of the metal stock solution to the cuvette to achieve desired molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0).

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the new absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

-

Plot the absorbance at this λₘₐₓ against the molar ratio ([Metal]/[Ligand]).

-

The plot will typically show two linear regions. The intersection of the extrapolated lines indicates the stoichiometry of the complex. For example, an intersection at a molar ratio of 1.0 suggests a 1:1 complex.

-

Potentiometric Titration: The Gold Standard for Stability Constants

Expertise & Causality: For obtaining highly accurate, thermodynamic stability constants, potentiometric titration is the method of choice.[16][17] The technique is based on monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standardized strong base.[18] The release of protons upon complex formation (M²⁺ + H₂L ⇌ ML + 2H⁺) causes a drop in the titration curve relative to the curve of the free ligand. By analyzing these curves with specialized software, one can simultaneously determine the ligand's protonation constants (pKa values) and the stepwise stability constants (log K) of the metal complexes.[17]

Trustworthiness through Rigorous Control: The accuracy of this method is contingent on precise control of experimental variables.

-

Constant Temperature: Use a double-walled titration vessel connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[19]

-

Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) to prevent interference from atmospheric CO₂.

-

Constant Ionic Strength: Use a background electrolyte (e.g., 0.1 M KCl or NaNO₃) to keep activity coefficients constant.[16][19]

-

Precise Calibration: Calibrate the pH electrode system for hydrogen ion concentration ([H⁺]) rather than activity by performing titrations of a strong acid with a strong base.[19]

Detailed Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare carbonate-free stock solutions of a strong base (e.g., 0.1 M KOH) and a strong acid (e.g., 0.1 M HCl). Standardize the base meticulously.[19]

-

Prepare a stock solution of the ligand (e.g., 2 mM) and the metal salt (e.g., 20 mM) in deionized water.

-

Prepare the background electrolyte solution (e.g., 1 M KCl).

-

-

Titration Setup:

-

In a thermostated titration vessel, add a known volume of the ligand solution, the metal salt solution (to achieve a desired ligand-to-metal ratio, typically 2:1 or 3:1), and the background electrolyte. Add a known amount of standardized HCl to lower the initial pH. Add deionized water to a final fixed volume.

-

Immerse the calibrated combined glass electrode and the tip of the automated burette containing the standardized base.

-

-

Titration Runs (Self-Validation):

-

Run 1 (Calibration): Titrate a solution of HCl with the standard KOH to determine the electrode parameters (E⁰) and the exact concentration of the base.

-

Run 2 (Ligand Protonation): Titrate a solution of the ligand and HCl with KOH to determine the ligand's pKa values.

-

Run 3 (Complex Formation): Titrate the solution containing the ligand, metal ion, and HCl with KOH.

-

-

Data Analysis:

-

Input the titration data (volume of titrant vs. mV/pH) into a specialized computer program (e.g., Hyperquad, SUPERQUAD).

-

The software refines the pKa values and fits the metal-ligand titration data to a chemical model to calculate the overall stability constants (β) for various species that may form in solution (e.g., ML, ML₂, MLH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Binding Site

Expertise & Causality: While UV-Vis and potentiometry provide thermodynamic data, NMR spectroscopy offers invaluable structural insights into the chelation event in solution. When a diamagnetic metal ion (like Zn²⁺ or Mg²⁺) binds to the ligand, it perturbs the local electronic environment of nearby protons, causing a change in their chemical shifts.[20][21][22] Protons closest to the coordination sites (i.e., on the quinoline ring near the nitrogen and on the methylene group of the acetic acid moiety) will experience the most significant shifts. This allows for the direct identification of the atoms involved in coordination.

Methodology: ¹H NMR Titration

-

Sample Preparation: Prepare a solution of the ligand in a deuterated solvent (e.g., D₂O with a suitable buffer or DMSO-d₆) at a known concentration (e.g., 5 mM) in an NMR tube.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.

-

Titration: Prepare a concentrated stock solution of the diamagnetic metal salt in the same deuterated solvent. Add small, sequential aliquots of the metal solution into the NMR tube.

-

Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

-

Data Interpretation: Track the chemical shift (δ) of each proton signal as a function of the metal-to-ligand molar ratio. A large downfield or upfield shift is indicative of proximity to the metal binding site.[20] The magnitude of the shift change (Δδ) provides qualitative information about the strength of the interaction at that specific part of the molecule.

Applications in Research and Drug Development

The ability of this compound and related 8HQ derivatives to selectively chelate metal ions is not merely a chemical curiosity; it is the basis for their significant therapeutic potential.

-

Neurodegenerative Diseases: An imbalance of metal ions like copper, zinc, and iron is implicated in the pathology of Alzheimer's and Parkinson's diseases.[1][3] Chelators like 8HQ derivatives can sequester these excess ions, mitigating metal-induced oxidative stress and preventing metal-mediated aggregation of amyloid-β peptides.[23]

-

Anticancer Activity: Cancer cells often have a dysregulated metal metabolism. The anticancer effects of some 8HQ derivatives are linked to their ability to chelate copper and zinc, which can inhibit critical enzymes like proteasomes or generate reactive oxygen species (ROS) selectively within tumor cells.[1][2]

-

Antimicrobial Agents: The growth of many bacterial and fungal pathogens is dependent on the acquisition of essential metal ions. Chelating these ions can effectively starve the microbes, leading to an antimicrobial effect.[1]

Conclusion

This compound represents a sophisticated evolution of the classic 8-hydroxyquinoline scaffold. Its potential tridentate nature endows it with enhanced stability and unique coordination chemistry, making it a compelling candidate for applications ranging from analytical sensing to therapeutic development. A rigorous and multi-pronged characterization, employing techniques from UV-Vis spectrophotometry for rapid screening to potentiometry for precise thermodynamic data and NMR for structural elucidation, is essential to fully unlock its potential. The detailed protocols and mechanistic insights provided in this guide serve as a robust framework for scientists and researchers to confidently explore and exploit the powerful metal chelating properties of this versatile molecule.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 5326-89-6 | FAA32689 [biosynth.com]

- 5. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpras.com [ijpras.com]

- 16. ijsart.com [ijsart.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. cost-nectar.eu [cost-nectar.eu]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Synthesis and Evaluation of Novel (Quinolin-8-yloxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel (quinolin-8-yloxy)acetic acid derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details the synthetic pathways, experimental protocols, and evaluation of these compounds, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Pathways

The primary synthetic route to (quinolin-8-yloxy)acetic acid derivatives commences with the readily available 8-hydroxyquinoline. The general scheme involves a three-step process:

-

Etherification: 8-hydroxyquinoline is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone. This Williamson ether synthesis yields the core intermediate, ethyl (quinolin-8-yloxy)acetate.

-

Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate in an alcoholic solvent, usually ethanol, to produce 2-(quinolin-8-yloxy)acetohydrazide. This hydrazide is a key building block for further derivatization.

-

Condensation: The acetohydrazide is subsequently condensed with various aromatic aldehydes to form N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, also known as Schiff bases. This final step allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Review

(Quinolin-8-yloxy)-acetic acid , a synthetic derivative of the versatile 8-hydroxyquinoline scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development. While specific quantitative data for the parent compound is limited in publicly accessible literature, this review consolidates available information and presents data on closely related derivatives to illuminate its potential.

Physicochemical Properties

This compound is a solid with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1] It is characterized by the presence of a quinoline nucleus linked to an acetic acid moiety through an ether linkage at the 8-position. This structure is reminiscent of auxin, the plant hormone indole-3-acetic acid, suggesting potential applications in agriculture as a plant growth regulator.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 5326-89-6 | [1] |

| Appearance | Solid | |

| Purity | ≥95% |

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 8-hydroxyquinoline with a haloacetic acid or its ester.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at reflux temperature.[2]

Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

The ethyl ester of this compound can be synthesized by reacting 8-hydroxyquinoline with ethyl chloroacetate. This reaction can be performed using conventional heating, microwave irradiation, or ultrasound irradiation, with the latter two methods offering significantly reduced reaction times and improved yields.

Experimental Protocol: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

-

Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate, dry acetone.

-

Procedure (Conventional Method):

-

A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous K₂CO₃ (0.005 M) in dry acetone is refluxed on a water bath for 18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed, and the product is isolated and purified.

-

-

Microwave and Ultrasound Methods: Similar reactants and stoichiometry are used, but the reaction is carried out in a dedicated microwave synthesizer or an ultrasonic bath, leading to shorter reaction times.

The following diagram illustrates the general synthesis workflow for this compound and its derivatives.

Caption: General synthesis scheme for this compound and its derivatives.

Biological Activities

The 8-hydroxyquinoline scaffold is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific quantitative data for this compound is scarce, its derivatives have been investigated for several biological properties.

Antimicrobial Activity

While some derivatives of this compound, such as its hydrazides and their subsequent Schiff bases, have been synthesized and screened for antimicrobial activity, they were found to lack significant potency. However, the broader class of quinoline derivatives continues to be a promising area for the development of new antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test compound, microbial culture, 0.5 McFarland turbidity standard.

-

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within the microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Anti-inflammatory Activity

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

-

Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model.

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated group compared to the control group.

-

The following diagram illustrates a potential anti-inflammatory signaling pathway that could be targeted by quinoline derivatives.

Caption: Hypothesized anti-inflammatory mechanism of action for quinoline derivatives.

Cytotoxic Activity of Derivatives

Recent studies on molecular hybrids of this compound with cinnamide have shown promising cytotoxic activity against human liver cancer cell lines (HepG2).[2]

| Compound | R1 | R2 | IC₅₀ (µM) vs HepG2 |

| 6a | 3,4,5-trimethoxy | H | 1.83±0.12 |

| 6b | 3,4,5-trimethoxy | 4-OCH₃ | 2.17±0.15 |

| 6c | 3,4-dimethoxy | 4-CH₃ | 1.52±0.11 |

| Doxorubicin | - | - | 1.24±0.09 |

These results indicate that derivatives of this compound can be potent cytotoxic agents. The mechanism of action for these hybrids was suggested to involve the inhibition of tubulin polymerization and induction of apoptosis.[2]

Potential as a Plant Growth Regulator

The structural similarity of this compound to indole-3-acetic acid (auxin) suggests its potential use as a plant growth regulator. Auxins are crucial for various plant developmental processes, including cell elongation, root formation, and apical dominance.

Experimental Protocol: Auxin Activity Bioassay (Avena Coleoptile Test)

-

Objective: To determine the relative auxin activity of a compound.

-

Materials: Oat (Avena sativa) seedlings, agar, test compound.

-

Procedure:

-

Oat coleoptiles are grown in the dark.

-

The tips of the coleoptiles are removed to eliminate the natural source of auxin.

-

The test compound is incorporated into an agar block.

-

The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.

-

The degree of curvature of the coleoptile after a specific time is measured, which is proportional to the auxin activity of the compound.

-

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential applications in medicine and agriculture. While its own biological activities are not yet well-quantified in the literature, its derivatives have shown promising cytotoxic effects. The structural analogy to auxins also warrants investigation into its role as a plant growth regulator.

Future research should focus on:

-

Quantitative Biological Evaluation: Systematic screening of this compound for its antimicrobial and anti-inflammatory activities to determine its MIC and IC₅₀ values against a panel of pathogens and inflammatory markers.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features required for optimal biological activity.

-

Agrochemical Evaluation: Conducting systematic studies to assess its efficacy as a plant growth regulator.

This comprehensive review provides a foundation for further research into the multifaceted potential of this compound and its derivatives.

References

The Dawn of a Synthetic Auxin: A Technical Guide to (Quinolin-8-yloxy)-acetic Acid

An In-depth Exploration of the Discovery, Historical Synthesis, and Biological Activity of a Potent Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Quinolin-8-yloxy)-acetic acid, a significant synthetic auxin, has played a noteworthy role in the study of plant growth regulation. This technical guide delves into the historical context of its synthesis, rooted in the foundational principles of organic chemistry, and provides a comprehensive overview of its mechanism of action as a plant hormone mimic. Detailed experimental protocols for its synthesis, a comparative analysis of various synthetic methodologies, and a visualization of its interaction with the auxin signaling pathway are presented to serve as a valuable resource for researchers in agrochemicals, plant biology, and medicinal chemistry.

Introduction: The Quest for Synthetic Plant Growth Regulators

The discovery of natural auxins, such as indole-3-acetic acid (IAA), in the early 20th century revolutionized our understanding of plant development.[1][2] These phytohormones, active at minute concentrations, orchestrate a wide array of physiological processes, from cell elongation and division to root formation and fruit development.[1][2] The inherent instability of natural auxins, however, spurred a quest for synthetic analogues with enhanced stability and specific activities. This endeavor led to the development of various classes of synthetic auxins, including phenoxyacetic acids, benzoic acids, and quinolinecarboxylic acids, which have found widespread applications as herbicides and research tools.[2] this compound emerged from this era of chemical exploration as a potent auxin mimic, offering a unique scaffold for studying plant growth regulation.

Historical Synthesis: An Application of the Williamson Ether Synthesis

While the precise first synthesis of this compound is not definitively documented in readily available literature, its structural components—a quinoline ring and an acetic acid moiety linked by an ether bond—point to a classic and historically significant reaction: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust and versatile method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide) became a cornerstone of organic synthesis.[3]

The synthesis of this compound is a direct application of this principle, involving the reaction of 8-hydroxyquinoline with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic 8-quinolinate anion, which then displaces the halide from the haloacetic acid in an SN2 reaction to form the ether linkage.

Logical Relationship of the Williamson Ether Synthesis for this compound

Caption: Williamson Ether Synthesis of this compound.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound and its esters has been accomplished through various methods, primarily revolving around the Williamson ether synthesis. These methods differ in their reaction conditions, such as the choice of solvent, base, and energy source, which can significantly impact reaction time and yield.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from different synthetic approaches for producing ethyl (quinolin-8-yloxy)acetate, a common precursor to the carboxylic acid.

| Method | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | K₂CO₃ | Dry Acetone | 18 hours | 75 | |

| Microwave Irradiation | K₂CO₃ | Dry Acetone | 8 minutes | 85 | |

| Ultrasound Irradiation | K₂CO₃ | Dry Acetone | 3 hours | 80 |

As the data indicates, modern techniques such as microwave irradiation and ultrasound irradiation offer significant advantages over conventional heating, drastically reducing reaction times while maintaining or even improving yields.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound and its derivatives.

Conventional Synthesis of Ethyl (Quinolin-8-yloxy)acetate[5]

Materials:

-

8-hydroxyquinoline (0.01 M, 1.45 g)

-

Ethyl chloroacetate (0.01 M, 1.22 g)

-

Anhydrous K₂CO₃ (0.005 M, 0.69 g)

-

Dry Acetone

Procedure:

-

A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is placed in a round-bottom flask.

-

The mixture is refluxed on a water bath for 18 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the residue is treated with water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Microwave-Assisted Synthesis of Ethyl (Quinolin-8-yloxy)acetate[4]

Materials:

-

8-hydroxyquinoline (0.01 M, 1.45 g)

-

Ethyl chloroacetate (0.01 M, 1.22 g)

-

Anhydrous K₂CO₃ (0.005 M, 0.69 g)

-

Dry Acetone (10 mL)

Procedure:

-

A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is taken in a microwave-safe reaction vessel.

-

The reaction mixture is subjected to microwave irradiation for 8 minutes at 200°C.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated as described in the conventional method.

Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate to this compound

Materials:

-

Ethyl (quinolin-8-yloxy)acetate

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Aqueous solution of a strong acid (e.g., HCl)

Procedure:

-

Ethyl (quinolin-8-yloxy)acetate is dissolved in an aqueous solution of a strong base.

-

The mixture is heated under reflux until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is cooled to room temperature.

-

The solution is acidified with a strong acid until the product precipitates.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Biological Activity: An Auxin Mimic

This compound exhibits potent auxin-like activity, influencing plant growth and development in a manner similar to the natural auxin, IAA.[1] The molecular basis for this activity lies in its ability to interact with the auxin signaling pathway.

The Auxin Signaling Pathway

The core of the nuclear auxin signaling pathway consists of three main components:

-

TIR1/AFB F-box proteins: These are the auxin receptors.[4][5]

-

Aux/IAA proteins: These are transcriptional repressors.[4][5]

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[4][5] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses.

The Auxin Signaling Pathway and the Action of this compound

Caption: Mechanism of auxin action.

Characterization Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the quinoline ring, a singlet for the methylene protons of the acetate group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to the carbons of the quinoline ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetate group. |

| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chemical synthesis in elucidating biological processes. Its straightforward synthesis, rooted in the historic Williamson ether synthesis, and its potent auxin-like activity have made it a valuable tool for plant biologists. The advent of modern synthetic techniques has further streamlined its preparation, enabling more efficient and environmentally friendly production.

Future research may focus on leveraging the quinoline scaffold to develop more selective auxin analogues that can target specific TIR1/AFB receptors, thereby allowing for a more nuanced dissection of the complex auxin signaling network. Furthermore, the exploration of other potential biological activities of this compound and its derivatives beyond plant growth regulation could open new avenues for its application in medicinal chemistry and drug discovery. The continued study of this classic synthetic auxin will undoubtedly contribute to a deeper understanding of fundamental biological processes and may lead to the development of novel agrochemicals and therapeutic agents.

References

(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Guide to Material Safety

(Quinolin-8-yloxy)-acetic acid , with CAS Number 5326-89-6, is a synthetic compound utilized in various research applications, notably for its potential peptidomimetic and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of its material safety data, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. This document is intended for use by technically qualified individuals and is not for consumer or non-research applications.[3]

Chemical and Physical Properties

Understanding the fundamental physicochemical characteristics of this compound is paramount for its appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 5326-89-6 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [2][4] |

| Molecular Weight | 203.19 g/mol | [4] |

| Purity | ≥95% | [4] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Hazard Identification and GHS Classification

This compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Handling

Adherence to stringent safety protocols is essential when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent contact with the skin and eyes.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Figure 1: A diagram illustrating the personal protective equipment workflow for handling this compound.